molecular formula C12H9N3O4 B8273837 4-Nitrophenyl pyridin-2-ylcarbamate

4-Nitrophenyl pyridin-2-ylcarbamate

Cat. No.: B8273837
M. Wt: 259.22 g/mol
InChI Key: NJGCHMFTCBOWSA-UHFFFAOYSA-N
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Description

4-Nitrophenyl pyridin-2-ylcarbamate is a carbamate derivative featuring a pyridinyl group and a 4-nitrophenyl moiety. Carbamates are widely studied for their roles as enzyme inhibitors, prodrugs, and intermediates in organic synthesis. This compound’s structure combines electron-withdrawing (nitro group) and electron-donating (pyridine ring) components, influencing its reactivity and biological activity.

Properties

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

(4-nitrophenyl) N-pyridin-2-ylcarbamate

InChI

InChI=1S/C12H9N3O4/c16-12(14-11-3-1-2-8-13-11)19-10-6-4-9(5-7-10)15(17)18/h1-8H,(H,13,14,16)

InChI Key

NJGCHMFTCBOWSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Stability

Table 1: Comparative Reactivity and Stability

Compound Reactivity with H₂O₂ Optimal pH Key Functional Groups
4-Nitrophenyl boronic acid Rapid oxidation ~11 Boronic acid (-B(OH)₂)
Thiadiazole derivatives Not reported N/A Thiadiazole ring, nitro group
4-Nitrophenyl pyridin-2-ylcarbamate* Likely inert to H₂O₂ N/A Carbamate (-OCONH-), pyridine

*Inferred based on structural analogs.

Table 2: Antimicrobial Activity of 4-Nitrophenyl Derivatives

Compound Antimicrobial Efficacy (vs. E. coli, B. mycoides, C. albicans) Key Structural Motifs
Thiadiazole derivatives High (4 compounds outperformed others) Thiadiazole ring, nitro group
4-Nitrophenyl pyridin-2-ylcarbamate* Likely moderate (untested in evidence) Carbamate, pyridine

*Hypothesized based on nitro group’s role in membrane disruption .

Research Findings and Mechanistic Insights

  • Thiadiazole Derivatives (): The antimicrobial activity correlates with the electron-withdrawing nitro group enhancing membrane permeability. Pyridine-containing carbamates may exhibit similar mechanisms due to their aromatic nitrogen’s ability to coordinate with microbial enzymes .
  • 4-Nitrophenyl Boronic Acid (): Its clean conversion to 4-nitrophenol under basic conditions suggests that carbamates with nitro groups could degrade predictably in alkaline environments, though their stability in biological systems remains untested .

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